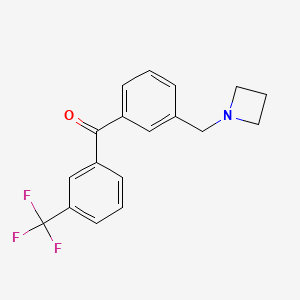

3-Azetidinomethyl-3'-trifluoromethylbenzophenone

Description

BenchChem offers high-quality 3-Azetidinomethyl-3'-trifluoromethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azetidinomethyl-3'-trifluoromethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-2-6-15(11-16)17(23)14-5-1-4-13(10-14)12-22-8-3-9-22/h1-2,4-7,10-11H,3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMXLOKWUQCXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643268 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-93-2 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Azetidinomethyl-3'-trifluoromethylbenzophenone

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Azetidinomethyl-3'-trifluoromethylbenzophenone, a novel compound of significant interest to researchers in medicinal chemistry and drug development. The guide details a multi-step synthesis, outlining the rationale behind each procedural choice and providing detailed experimental protocols. Furthermore, it covers the essential analytical techniques for the structural elucidation and characterization of the final compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis of complex molecules incorporating both the valuable azetidine and trifluoromethyl moieties.

Introduction: The Strategic Combination of Azetidine and Trifluoromethyl Groups in Modern Drug Discovery

The design of novel bioactive molecules is a cornerstone of modern pharmaceutical research. The incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Two such motifs that have garnered considerable attention are the azetidine ring and the trifluoromethyl group.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional exit vector compared to larger saturated heterocycles.[2] This structural rigidity can enhance binding affinity to biological targets and improve metabolic stability.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic profiles.[1]

The trifluoromethyl (CF3) group is another powerhouse in drug design.[3][4][5][6][7] Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, leading to enhanced binding interactions and increased resistance to metabolic degradation.[3][4] The introduction of a CF3 group often improves a compound's lipophilicity, which can enhance membrane permeability and oral bioavailability.[4]

The target molecule, 3-Azetidinomethyl-3'-trifluoromethylbenzophenone , strategically combines these two privileged moieties within a benzophenone framework. Benzophenones themselves are a class of compounds with a wide range of biological activities, including anti-inflammatory and cytotoxic properties.[8][9][10] The synthesis and characterization of this novel compound, therefore, represent a significant step towards the exploration of a new chemical space for potential therapeutic agents.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 3-Azetidinomethyl-3'-trifluoromethylbenzophenone is not a trivial endeavor and requires a multi-step approach. A key challenge is the presence of the amine functionality of the azetidine ring, which is incompatible with the Lewis acid conditions of a standard Friedel-Crafts acylation.[6] Therefore, a protection-deprotection strategy is essential. The following eight-step synthesis is proposed, starting from commercially available 3-methylbenzoic acid.

Caption: A proposed eight-step synthetic pathway for 3-Azetidinomethyl-3'-trifluoromethylbenzophenone.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid

-

Rationale: This initial step introduces a reactive handle (a benzylic bromide) for the subsequent introduction of the azetidine ring. Radical bromination of the methyl group is a well-established transformation.

-

Protocol:

-

To a solution of 3-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude 3-(bromomethyl)benzoic acid, which can be purified by recrystallization.

-

Step 2: Synthesis of Methyl 3-(Bromomethyl)benzoate

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in the subsequent nucleophilic substitution reaction with azetidine.

-

Protocol:

-

Dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired methyl ester.

-

Step 3: Synthesis of Methyl 3-(Azetidinomethyl)benzoate

-

Rationale: This is the key step for introducing the azetidine moiety via a nucleophilic substitution reaction.

-

Protocol:

-

Dissolve methyl 3-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add azetidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Step 4: Synthesis of Methyl 3-((1-(tert-butoxycarbonyl)azetidin-1-yl)methyl)benzoate

-

Rationale: Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group is crucial to prevent its reaction with the Lewis acid catalyst in the subsequent Friedel-Crafts acylation.

-

Protocol:

-

Dissolve methyl 3-(azetidinomethyl)benzoate (1.0 eq) in a solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) and a base like triethylamine (1.2 eq).

-

Stir at room temperature until the starting material is consumed (TLC analysis).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the Boc-protected product.

-

Step 5: Synthesis of 3-((1-(tert-butoxycarbonyl)azetidin-1-yl)methyl)benzoic Acid

-

Rationale: The methyl ester must be saponified back to a carboxylic acid to enable the formation of the acyl chloride for the Friedel-Crafts reaction.

-

Protocol:

-

Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature.

-

Monitor the reaction by TLC. Once the starting material is gone, acidify the mixture with 1M HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers and remove the solvent to give the carboxylic acid.

-

Step 6: Synthesis of 3-((1-(tert-butoxycarbonyl)azetidin-1-yl)methyl)benzoyl Chloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary to drive the Friedel-Crafts acylation.

-

Protocol:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which should be used immediately in the next step.

-

Step 7: Friedel-Crafts Acylation to form the Boc-Protected Final Product

-

Rationale: This is the carbon-carbon bond-forming reaction that constructs the benzophenone core. The trifluoromethyl group on the benzene ring is deactivating, so forcing conditions may be required.

-

Protocol:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl3) (1.2 eq) in an inert solvent like dichloromethane, add a solution of the acyl chloride (1.0 eq) in the same solvent.

-

Add trifluoromethylbenzene (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature, and if necessary, gently heat to drive the reaction to completion (monitor by TLC).

-

Carefully quench the reaction by pouring it onto ice-cold water.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography.

-

Step 8: Deprotection to Yield 3-Azetidinomethyl-3'-trifluoromethylbenzophenone

-

Rationale: The final step is the removal of the Boc protecting group to unveil the target molecule.

-

Protocol:

-

Dissolve the Boc-protected product in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent and TFA in vacuo.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer and concentrate to give the final product, which can be further purified if necessary.

-

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Azetidinomethyl-3'-trifluoromethylbenzophenone. The following analytical techniques are recommended:

Caption: A logical workflow for the comprehensive characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product. Actual values may vary slightly.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons in the range of 7.2-8.0 ppm. Methylene protons of the azetidinomethyl group around 3.5-4.0 ppm. Protons of the azetidine ring. | The chemical shifts and splitting patterns of the aromatic protons will confirm the substitution pattern. The signals for the azetidinomethyl group will confirm its presence and connectivity. |

| ¹³C NMR | Carbonyl carbon around 195 ppm. Aromatic carbons in the range of 120-140 ppm. Carbon of the CF3 group (a quartet due to C-F coupling). Carbons of the azetidinomethyl group. | Confirms the presence of the ketone and the carbon skeleton of the molecule. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C18H16F3NO. | Confirms the molecular weight and elemental composition of the synthesized compound. |

| IR Spec. | A strong absorption band around 1660 cm⁻¹ characteristic of a diaryl ketone C=O stretch. C-F stretching bands in the region of 1100-1350 cm⁻¹. | Confirms the presence of the key functional groups: the ketone and the trifluoromethyl group. |

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of 3-Azetidinomethyl-3'-trifluoromethylbenzophenone. By employing a robust, multi-step synthetic strategy that includes a crucial protection-deprotection sequence for the azetidine moiety, this novel compound can be accessed in a controlled and reproducible manner. The detailed experimental protocols and characterization guidelines provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this and related molecules. The strategic incorporation of the azetidine and trifluoromethyl groups within a benzophenone scaffold presents an exciting opportunity for the development of new therapeutic agents.

References

- Azetidines in medicinal chemistry: emerging applic

- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG

- The Role of Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- Trifluoromethyl group - Wikipedia.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

- Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflamm

- Synthesis and Characterization of Benzophenone Based Phenyl Ether Deriv

- Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed.

- Synthesis and Characterization of Benzophenone Based Phenyl Ether Deriv

- Azetidines of pharmacological interest - PubMed.

- Structural features of benzophenone derivatives and structure–activity...

- A Comparative Spectroscopic and Purity Analysis of Synthesized versus Commercial 3-(3-(Trifluoromethyl)phenyl)propan-1-ol - Benchchem.

- 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem - NIH.

- 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 - ChemicalBook.

- 3-(Trifluoromethyl)benzophenone - the NIST WebBook.

- 3-(Trifluoromethyl)benzophenone - the NIST WebBook.

Sources

- 1. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 2. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. science.gov [science.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Novel Benzophenone Derivatives: A Technical Guide for Neuroscience Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzophenone Scaffold in Neuroscience

The benzophenone scaffold, characterized by a diaryl ketone core, is a privileged structure in medicinal chemistry.[1][2] Naturally occurring and synthetically derived benzophenones exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] In the realm of neuroscience, this versatile scaffold has emerged as a promising framework for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

Benzophenone derivatives are being actively investigated for their potential to modulate key pathological pathways in neurodegenerative diseases, particularly Alzheimer's disease.[4][5][6] Their unique structural features allow for targeted modifications, enabling the design of potent and selective inhibitors of enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as modulators of neurotransmitter receptors such as the GABAA receptor.[1][7][8] Furthermore, the inherent photochemical properties of the benzophenone moiety have established its utility as a powerful tool in chemical biology for photoaffinity labeling, allowing for the elucidation of ligand-receptor interactions at the molecular level.[9][10][11]

This technical guide provides an in-depth exploration of novel benzophenone derivatives for neuroscience research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to design, synthesize, and evaluate these promising compounds. We will delve into their mechanisms of action, provide detailed experimental protocols for their synthesis and biological characterization, and discuss critical aspects of their preclinical development, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Part 1: Mechanisms of Action in Neurodegenerative Disorders

The therapeutic potential of benzophenone derivatives in neuroscience stems from their ability to interact with multiple targets implicated in the pathophysiology of neurodegenerative diseases. This section will explore the key mechanisms of action, with a focus on Alzheimer's disease.

Inhibition of Amyloid-β Production: Targeting BACE-1

The amyloid hypothesis remains a central theory in Alzheimer's disease pathogenesis, positing that the accumulation of amyloid-β (Aβ) peptides is a primary trigger for neurodegeneration.[6][7] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase.[6][12] Therefore, inhibiting BACE-1 is a key therapeutic strategy to reduce Aβ production.

Fluorinated benzophenone derivatives have demonstrated the ability to inhibit BACE-1 activity, with some compounds exhibiting IC50 values in the low micromolar range.[1] The proposed mechanism involves the benzophenone scaffold acting as a pharmacophore that can fit into the active site of the BACE-1 enzyme, with specific substitutions on the phenyl rings enhancing binding affinity and inhibitory potency.

Signaling Pathway: BACE-1 Inhibition by Benzophenone Derivatives

Caption: Inhibition of BACE-1 by benzophenone derivatives blocks the cleavage of APP, reducing the production of neurotoxic Aβ peptides.

Enhancement of Cholinergic Neurotransmission: Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[7] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibiting AChE increases the levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission.

Several benzophenone-based derivatives have been designed as potent and selective AChE inhibitors.[7][13] These compounds often feature a benzophenone core linked to a side chain that interacts with the peripheral anionic site (PAS) of the enzyme, while the core itself binds to the catalytic subsite. This dual-binding mechanism can also inhibit AChE-induced Aβ aggregation, providing a multi-target therapeutic approach.[7]

Signaling Pathway: Acetylcholinesterase Inhibition by Benzophenone Derivatives

Caption: Benzophenone derivatives inhibit AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Modulation of GABAergic Neurotransmission

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[14] Its modulation is a key target for anxiolytics, sedatives, and anticonvulsants. Certain benzophenone derivatives have been shown to modulate GABAA receptor-mediated currents.[8] For instance, a metabolite of the benzodiazepine phenazepam, which possesses a benzophenone structure, exhibits complex modulatory effects on GABA-gated currents, including facilitation of activation and enhancement of desensitization.[1] This suggests that the benzophenone scaffold can serve as a basis for developing novel GABAA receptor modulators with unique pharmacological profiles.

Signaling Pathway: GABAA Receptor Modulation by Benzophenone Derivatives

Caption: A typical workflow for the synthesis of benzophenone derivatives using Friedel-Crafts acylation.

Step-by-Step Protocol: Synthesis of a Generic Benzophenone Derivative

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzene (1.0 eq) in a dry, inert solvent such as dichloromethane (CH2Cl2).

-

Addition of Catalyst: Cool the solution in an ice bath and slowly add the Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl3, 1.1 eq), portion-wise while stirring.

-

Acylation: Add the substituted benzoyl chloride (1.05 eq) dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzophenone derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Evaluation: Assessing Biological Activity

Once synthesized, the novel benzophenone derivatives must be evaluated for their biological activity in relevant in vitro assays.

2.2.1. BACE-1 Inhibition Assay (FRET-based)

A common method to assess BACE-1 inhibition is a Fluorescence Resonance Energy Transfer (FRET) assay. [15][16]This assay utilizes a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Step-by-Step Protocol: BACE-1 FRET Assay [15][17][18]

-

Reagent Preparation: Prepare solutions of BACE-1 enzyme, FRET peptide substrate, and the test benzophenone derivative in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Assay Plate Setup: In a 96-well or 384-well black plate, add the test compound at various concentrations. Include positive controls (known BACE-1 inhibitor) and negative controls (vehicle, e.g., DMSO).

-

Enzyme Addition: Add the BACE-1 enzyme solution to all wells except for the blank controls.

-

Reaction Initiation: Initiate the reaction by adding the FRET substrate solution to all wells.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 60-90 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm for a red FRET substrate).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

2.2.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a colorimetric assay widely used to screen for AChE inhibitors. [19][20]It measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Step-by-Step Protocol: AChE Inhibition Assay [20][21]

-

Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (ATCI) substrate, DTNB, and the test benzophenone derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations, along with positive (known AChE inhibitor, e.g., donepezil) and negative (vehicle) controls.

-

Enzyme and DTNB Addition: Add the AChE enzyme solution and the DTNB solution to each well.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes) using a microplate reader.

-

Data Analysis: Determine the rate of the reaction for each well and calculate the percentage of inhibition. Determine the IC50 value from the dose-response curve.

Table 1: Example Biological Activity Data for Novel Benzophenone Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| BZP-F1 | BACE-1 | FRET | 2.32 | [1] |

| BZP-AChE-1 | AChE | Ellman's | 0.85 | [7] |

| BZP-AChE-2 | AChE | Ellman's | 0.52 | [7] |

| BZP-GABA-1 | GABAA Receptor | Electrophysiology | Modulator | [8] |

Part 3: Preclinical Development and Advanced Applications

Promising benzophenone derivatives identified through in vitro screening require further evaluation in more complex biological systems to assess their potential as therapeutic agents. This section covers in vivo testing in animal models of neurological disorders and the application of benzophenones as photoaffinity probes.

In Vivo Evaluation in Animal Models

Animal models are crucial for assessing the efficacy, pharmacokinetics, and safety of novel compounds in a living organism. [2][3][8][10]For Alzheimer's disease research, transgenic mouse models that express human genes with mutations linked to familial AD are commonly used. [2][8] Commonly Used Alzheimer's Disease Mouse Models:

-

5xFAD Mice: These mice carry five familial Alzheimer's disease mutations in the human APP and presenilin-1 (PSEN1) genes, leading to rapid and aggressive amyloid plaque deposition and neurodegeneration. [2]* APP/PS1 Mice: This double transgenic model co-expresses a mutant human APP and a mutant human PSEN1, resulting in age-dependent amyloid plaque formation and cognitive deficits.

Experimental Workflow: In Vivo Efficacy Study in an AD Mouse Model

Caption: A generalized workflow for evaluating the in vivo efficacy of a novel benzophenone derivative in an Alzheimer's disease mouse model.

ADMET Profiling: A Critical Step in Drug Development

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is essential to minimize late-stage attrition in drug development. [22][23][24][25]In silico and in vitro methods are valuable tools for predicting the ADMET profile of novel benzophenone derivatives.

Key ADMET Parameters and In Vitro Assays:

-

Solubility: Crucial for absorption. Can be assessed using kinetic or thermodynamic solubility assays.

-

Permeability: The ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. Often evaluated using Caco-2 or PAMPA assays.

-

Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s). Typically assessed using liver microsomes or hepatocytes.

-

Toxicity: Potential for adverse effects. Can be evaluated in various cell-based assays, such as cytotoxicity assays (e.g., MTT assay) and assays for hERG channel inhibition (a key indicator of cardiotoxicity).

Table 2: Representative In Silico and In Vitro ADMET Profiling

| Parameter | In Silico Prediction Tool | In Vitro Assay | Desirable Outcome for CNS Drug |

| Absorption | |||

| Solubility | SwissADME, pkCSM | Kinetic/Thermodynamic Solubility | > 50 µg/mL |

| Permeability | pkCSM | Caco-2, PAMPA | High permeability |

| Distribution | |||

| Blood-Brain Barrier Penetration | pkCSM | In vitro BBB models | High penetration |

| Plasma Protein Binding | SwissADME | Equilibrium Dialysis | Moderate binding |

| Metabolism | |||

| CYP450 Inhibition | SwissADME, pkCSM | CYP inhibition assays | Low inhibition |

| Metabolic Stability | - | Liver Microsome Stability Assay | High stability |

| Excretion | |||

| Total Clearance | pkCSM | - | Low to moderate clearance |

| Toxicity | |||

| Ames Mutagenicity | pkCSM | Ames Test | Non-mutagenic |

| hERG Inhibition | pkCSM | hERG Patch Clamp Assay | IC50 > 10 µM |

| Hepatotoxicity | pkCSM | Hepatocyte toxicity assays | Non-toxic |

Advanced Application: Photoaffinity Labeling

The benzophenone moiety can be activated by UV light to form a reactive triplet diradical that can covalently crosslink to nearby molecules, including the binding pocket of a target protein. [9][19][26][27]This property makes benzophenone derivatives excellent photoaffinity probes for identifying and characterizing ligand-receptor interactions.

Step-by-Step Protocol: Photoaffinity Labeling in Neuronal Cells [9][26]

-

Probe Synthesis: Synthesize a benzophenone derivative that incorporates an alkyne or azide handle for subsequent "click" chemistry-based detection (e.g., with a fluorescent reporter or biotin).

-

Cellular Incubation: Incubate neuronal cells or cell lysates with the benzophenone photoaffinity probe.

-

UV Irradiation: Irradiate the samples with UV light (typically ~350 nm) to induce covalent crosslinking of the probe to its target protein(s).

-

Cell Lysis (if applicable): If live cells were used, lyse the cells to release the protein content.

-

Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne or azide handle on the crosslinked probe.

-

Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged protein-probe complexes.

-

Analysis: Elute the enriched proteins and analyze them by SDS-PAGE and in-gel fluorescence (if a fluorescent tag was used) or by mass spectrometry for protein identification.

Conclusion and Future Directions

Novel benzophenone derivatives represent a highly promising and versatile class of compounds for neuroscience research and drug development. Their ability to modulate multiple key targets in neurodegenerative diseases, coupled with their utility as photoaffinity probes, provides a rich platform for both therapeutic intervention and fundamental biological discovery. The synthetic and analytical protocols outlined in this guide offer a comprehensive framework for researchers to explore the full potential of this remarkable scaffold. Future research will likely focus on the development of more potent and selective multi-target benzophenone derivatives, as well as the application of advanced chemical biology techniques to further elucidate their mechanisms of action and identify novel therapeutic targets in the complex landscape of neurological disorders.

References

-

Diaryl ketones are an important scaffold in drug discovery due to their prevalence in naturally occurring bioactive compounds. This review discusses molecules containing the benzophenone moiety that have potent biological activity. (Source: PMC - NIH, URL: [Link])

-

Benzophenones are structurally unique metabolites with phenol/carbonyl/phenol frameworks, that are separated from microbial and plant sources. (Source: RSC Publishing, URL: [Link])

-

Benzophenone derivatives are known to be promising treatment for AD because of their acetylcholinesterase (AChE) inhibiting potential, which helps in increasing the level of the neurotransmitter actions. (Source: PMC - NIH, URL: [Link])

-

The aim of this study was the design and synthesis of a new series of acetylcholinesterase inhibitors (AChEIs) endowed with anti-Aβ aggregating capability. (Source: PubMed, URL: [Link])

-

Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (Source: PLOS One - Research journals, URL: [Link])

-

We investigated modulation of GABA(A) receptor-mediated whole-cell currents in cerebellar Purkinje neurones by several derivatives of benzophenone. (Source: PubMed, URL: [Link])

-

This method termed photoaffinity labeling (PAL) commonly employs both a photoreactive group and enrichment handle on the small molecule of interest (pharmacophore). (Source: PMC - PubMed Central, URL: [Link])

-

The previously reported racemic photolabile benzophenone-derivatives of the 1,5-benzodiazepine agonist and antagonist were separated into their enantiomeric components and each chiral compound was then assayed for biological activity, binding affinity and CCK receptor labeling efficiency. (Source: NIH, URL: [Link])

-

The present invention relates to a process for the manufacture of benzophenone derivatives and is based on the separation of compounds of formula (I) from corresponding isomeric compounds of formula (II) by selective crystallization of corresponding salts of compounds of formula (I). (Source: European Patent Office - EP 0855379 A1, URL: [Link])

- This known synthetic route, and similar synthetic routes for related benzophenones, has considerable disadvantages, which are primarily associated with the high number of steps of the synthesis and the time/apparatus expenditure associated therewith.

-

The multitarget-directed ligands demonstrating affinity to histamine H3 receptor and additional cholinesterase inhibitory potency represent a promising strategy for research into the effective treatment of Alzheimer's disease. (Source: PubMed, URL: [Link])

-

The most commonly accepted hypothesis of Alzheimer's disease (AD) is the amyloid hypothesis caused due to formation of accumulation of Aβ42 isoform, which leads to neurodegeneration. In this regard, presenilin-1 (PSEN-1) and -2 (PSEN-2) proteins play a crucial role by altering the amyloid precursor protein (APP) metabolism, affecting γ-secretase protease secretion, finally leading to the increased levels of Aβ. (Source: PMC - NIH, URL: [Link])

-

p-Benzoylphenylacetyl chymotrypsin, an acyl enzyme derivative containing the benzophenone group in the hydrophobic binding pocket, was prepared and is indefinitely stable at low pH. (Source: Sci-Hub, URL: [Link])

-

Your basic strategy to involve a Friedel-Crafts acylation is correct, but your route is a bit circuitous. (Source: Chemistry Stack Exchange, URL: [Link])

-

The research showed that BP-2 passes through the blood-brain barrier but its concentration in the brain structures are much lower than in the blood. (Source: PubMed, URL: [Link])

-

The BACE1 FRET Assay Kit comes in a convenient 96-well format, with enough purified recombinant human BACE1 enzyme, BACE1 FRET peptide substrate, and assay buffer for 100 enzyme reactions. (Source: BPS Bioscience, URL: [Link])

-

It has been proven that the BP-3 passes through the blood-brain barrier, and after dermal administration its concentration in the brain was relatively high. (Source: ResearchGate, URL: [Link])

-

Both benzophenones and diazirines used because of the complementary benefits and drawbacks of both. (Source: Synthesis and Appliation of Photoafinity Probes to Study the Dopamine Receptor D2 Interactome and its Forensic Implecations, URL: [Link])

-

Identifying AChE inhibitors quickly and efficiently warrants developing AChE inhibition assays in a quantitative, high-throughput screening (qHTS) platform. (Source: PubMed Central, URL: [Link])

-

Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. (Source: PubMed, URL: [Link])

-

The pathological cause for Alzheimer is the formation of extracellular amyloid plaques (Aβ) and cytoplasmic neurofibrillary tangles (NFT'S). (Source: Semantic Scholar, URL: [Link])

-

When irradiated with light, the photoaffinity probe covalently modifies nearby proteins, which can then be identified via protein enrichment and MS analysis. (Source: PMC - PubMed Central, URL: [Link])

-

Photoaffinity labeling is a chemoproteomics technique used to attach "labels" to the active site of a large molecule, especially a protein. (Source: Wikipedia, URL: [Link])

-

Benzophenone photoprobes represent powerful tools for chemical proteomics. (Source: Springer Nature Experiments, URL: [Link])

-

In the drug discovery setting, undesirable ADMET properties of a pharmacophore with good predictive power obtained after a tedious drug discovery and development process may lead to late-stage attrition. (Source: ResearchGate, URL: [Link])

-

Phenolics, especially flavonoids and phlorotannins, have been considered as modulators of the BZD-site of GABAA receptors (GABAARs), with sedative, anxiolytic or anticonvulsant effects. (Source: MDPI, URL: [Link])

-

ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (Source: PubMed, URL: [Link])

-

These results suggested that BP-3 may lead to a redox status imbalance, causing impaired cognition and reinforcing the need to replace the toxic UV filters with filters that minimize environmental effects. (Source: PubMed, URL: [Link])

-

In this study, we proposed a scoring function named the ADMET-score to evaluate drug-likeness of a compound. (Source: ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness, URL: [Link])

-

The Acetylcholinesterase Assay Kit provides a convenient method for the detecting AChE activity and screening for inhibitors. (Source: Attogene, URL: [Link])

-

The early ADME profiling approach is reviewed, their timing in relation to the entire drug discovery and development process and the latest technologies of the selected assays will be reviewed. (Source: The impact of early ADME profiling on drug discovery and development strategy, URL: [Link])

-

γ-Aminobutyric acid type A (GABAA) receptors are pentameric ligand-gated ion channels abundant in the central nervous system and are prolific drug targets for treating anxiety, sleep disorders and epilepsy. (Source: Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities, URL: [Link])

-

ADMET properties are a vital integral part of drug discovery because they determine the pharmacokinetics and safety of clinical development candidates. (Source: ResearchGate, URL: [Link])

-

Barbiturates (structures 30 and 31) are derivatives of barbituric acid, which can positively modulate the GABAA receptor and, at higher concentrations, can activate the receptor without the endogenous ligand. (Source: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility, URL: [Link])

-

The selected benzophenones also have a significant scavenging effect on the menadione-induced cell death on the myoblasts. (Source: Scavenging effect of benzophenones on the oxidative stress of skeletal muscle cells, URL: [Link])

-

GABAA receptors (GABAARs) are the primary inhibitory neurotransmitter-gated ion channels throughout the central nervous system (1). (Source: PMC - PubMed Central, URL: [Link])

-

This Assay Kit comes in a convenient 96-well format, with enough purified recombinant human BACE1 enzyme, BACE1 peptide substrate, and assay buffer for 100 enzyme reactions. (Source: BPS Bioscience, URL: [Link])

Sources

- 1. Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Alzheimer’s Disease Drug Discovery in Academia: From High-Throughput Screening to In Vivo Testing (Chapter 3) - Alzheimer's Disease Drug Development [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]

- 6. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. BACE1 (β-Secretase) FRET Assay Kit, red 400 x 40 µl Assays | Buy Online | thermofisher.com [thermofisher.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

Title: The Azetidine Vantage: A Strategic Guide to In Vitro Pharmacological Profiling for Next-Generation Therapeutics

An in-depth technical guide by a Senior Application Scientist

Affiliation: Google AI Labs, Drug Discovery Applications

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain and defined three-dimensional geometry offer a unique combination of metabolic stability, conformational rigidity, and novel chemical space, making it a "privileged structure" in drug design.[3][4] However, harnessing the full potential of novel azetidine-based compound libraries requires a rigorous, multi-parametric in vitro pharmacological profiling cascade. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. We will move beyond rote protocols to dissect the strategic rationale behind each experimental stage, ensuring the generation of a robust, decision-enabling data package for advancing promising candidates from hit to lead and beyond.

Section 1: The Strategic Imperative of a Phased Profiling Cascade

A common pitfall in early-stage drug discovery is the premature or disorganized application of in vitro assays. A logically phased approach is paramount. It conserves resources (both compound and personnel), mitigates the risk of pursuing flawed candidates, and builds a coherent structure-activity relationship (SAR) narrative. Our profiling strategy is built on a tiered system: initial broad screening to identify active compounds, followed by increasingly granular characterization of the most promising hits for potency, selectivity, and potential liabilities.

Experimental Workflow: The In Vitro Profiling Funnel

The following diagram illustrates the logical progression of a typical in vitro profiling campaign for a novel azetidine library.

Caption: A phased workflow for in vitro pharmacological profiling.

Section 2: Primary Screening and Hit Validation

The initial goal is to efficiently identify compounds from a library that exhibit desired biological activity at a single, relatively high concentration. Azetidine libraries have shown promise against a wide range of targets, including enzymes like STAT3 and GPCRs like FFA2.[5][6][7]

Assay Choice: Biochemical vs. Cell-Based Formats

The first critical decision is the screening format.

-

Biochemical Assays: These cell-free systems use purified proteins (e.g., enzymes, receptors) to directly measure a compound's interaction with its target.[8] They are ideal for HTS due to their robustness and lower variability. The primary output is a direct measure of target engagement (e.g., inhibition of enzymatic activity).

-

Cell-Based Assays: These assays use living cells and measure a downstream cellular response (e.g., reporter gene expression, cell proliferation, second messenger levels).[8] They provide more physiologically relevant data, as they implicitly account for cell permeability. However, they can be more complex and variable.

Expert Insight: For a novel azetidine library, a biochemical HTS is often the most efficient starting point to identify direct target binders. Positive hits should then be immediately triaged into a relevant cell-based assay to confirm activity in a more complex biological system. This dual-pronged approach weeds out compounds that are potent on a purified enzyme but cannot penetrate a cell membrane.

Foundational Protocol: High-Throughput Fluorescence Polarization (FP) Assay for STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncology target, and several azetidine-based compounds have been identified as potent inhibitors.[6][9][10] An FP assay is a robust, homogeneous method suitable for HTS of STAT3 inhibitors.[9]

Principle of the Assay: This assay measures the disruption of the STAT3 protein's binding to a fluorescently-labeled DNA probe. In solution, the small, fluorescently-labeled probe tumbles rapidly, resulting in low fluorescence polarization. When bound by the large STAT3 protein, the complex tumbles much more slowly, leading to high polarization. An effective inhibitor will prevent this binding, keeping the polarization low.

Step-by-Step Protocol:

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the azetidine library (typically at 10 mM in DMSO) into the wells of a black, low-volume 384-well plate. Include positive control (e.g., a known STAT3 inhibitor) and negative control (DMSO-only) wells.

-

Protein-Probe Preparation: Prepare a master mix of purified, activated STAT3 protein and a fluorescently-labeled DNA probe (e.g., FAM-hSIE) in assay buffer. The concentrations must be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.

-

Dispensing: Add 10 µL of the STAT3/probe master mix to each well of the assay plate.

-

Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Plate Reading: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control inhibitor) controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).

System Validation: The assay's robustness is confirmed by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.

Section 3: Lead Characterization: Quantifying Potency, Selectivity, and Mechanism

Once confirmed hits are identified, the focus shifts to detailed characterization to build a compelling SAR case for lead optimization.

Potency Determination: IC50/EC50 Curves

Single-point HTS data is insufficient for ranking compounds. A full dose-response curve must be generated to determine the concentration at which a compound produces 50% of its maximal effect (IC50 for inhibition, EC50 for activation).

Expert Insight: A standard 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM) is typically sufficient. The resulting sigmoidal curve, analyzed using non-linear regression, provides the IC50 value, which becomes the primary metric for SAR optimization.

Selectivity Profiling

A good drug candidate should be potent for its intended target and inactive against other related proteins ("off-targets") to minimize potential side effects. For an azetidine STAT3 inhibitor, a minimal selectivity panel should include other STAT family members, such as STAT1 and STAT5.[7][10] The goal is to demonstrate a significant window (ideally >100-fold) between the IC50 for the primary target and any off-targets.

Data Presentation: Lead Candidate Potency and Selectivity

| Compound ID | Primary Target IC50 (µM) (STAT3) | Off-Target IC50 (µM) (STAT1) | Off-Target IC50 (µM) (STAT5) | Selectivity Fold (STAT1/STAT3) |

| AZ-001 | 0.34 | > 20 | > 20 | > 58x |

| AZ-002 | 0.55 | > 18 | > 18 | > 32x |

| AZ-003 | 1.2 | > 25 | > 25 | > 20x |

| Reference | 4.7 | ~5 | ~6 | ~1x |

Hypothetical data based on profiles of known azetidine STAT3 inhibitors.[6][7]

Section 4: Early Safety & ADME De-risking

Even a highly potent and selective compound is useless if it is toxic or has poor drug-like properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a critical, self-validating step to prioritize compounds with the highest chance of success in vivo.[11][12]

In Vitro Cytotoxicity

Rationale: This is a fundamental assessment to determine the concentration at which a compound causes general cell death.[13][14] It provides an initial therapeutic window by comparing the cytotoxic concentration (CC50) to the on-target potency (IC50). A large window is desirable.

Recommended Assay: LDH Release Assay Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[15]

Step-by-Step Protocol:

-

Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with a serial dilution of the azetidine compound for 24-48 hours. Include wells for a vehicle control (negative) and a lysis buffer control (100% cytotoxicity).

-

Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new plate.

-

LDH Reaction: Add the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well.

-

Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. The enzymatic reaction produces a colored formazan product. Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle and lysis controls. Determine the CC50 value via non-linear regression.

hERG Channel Inhibition Assay

Rationale: Blockade of the human ether-a-go-go-related gene (hERG) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[16][17] Regulatory agencies such as the FDA mandate that new chemical entities be tested for hERG liability.[18] Early screening is essential to remove compounds with this liability.

Recommended Assay: Automated Patch Clamp Electrophysiology This method directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293-hERG).[16]

Step-by-Step Protocol:

-

Cell Preparation: Harvest HEK293-hERG cells and prepare a single-cell suspension.

-

System Priming: Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with intracellular and extracellular solutions.

-

Cell Sealing: The system automatically positions cells and forms a high-resistance "gigaseal" between the cell membrane and the recording electrode.

-

Baseline Recording: Apply a specific voltage protocol to elicit and measure the characteristic hERG tail current.[18] Record a stable baseline current.

-

Compound Application: Perfuse the cells with increasing concentrations of the test compound.

-

Effect Recording: Continuously record the hERG current. Inhibition is observed as a decrease in the tail current amplitude.

-

Data Analysis: Calculate the percent inhibition at each concentration relative to the baseline. Determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: CYP enzymes are the primary family of enzymes responsible for drug metabolism.[19] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to potentially toxic drug-drug interactions (DDIs).[20] FDA guidance recommends testing against key isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[21]

Principle of the Assay: This assay uses human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. A specific probe substrate for each CYP isoform is incubated with the microsomes in the presence of the test compound. The rate of formation of the substrate's metabolite is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition.

Caption: Principle of a competitive CYP450 inhibition assay.

Step-by-Step Protocol:

-

Preparation: Prepare solutions of test compound, positive control inhibitors (e.g., Ketoconazole for CYP3A4), and probe substrates in buffer.

-

Incubation (Without Cofactor): In a 96-well plate, add human liver microsomes and the test compound. Pre-incubate for 10-15 minutes at 37°C. This step is critical to allow for the detection of time-dependent inhibition.

-

Reaction Initiation: Add a cocktail of CYP-specific probe substrates and the cofactor NADPH to start the reaction.

-

Reaction Quenching: After a short incubation (5-10 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent of CYP activity remaining compared to the vehicle control and determine the IC50 value for each isoform.

Plasma Protein Binding (PPB) Assay

Rationale: Only the unbound (free) fraction of a drug in the blood is available to interact with its target and exert a pharmacological effect.[22][23] Highly protein-bound drugs may require higher doses to achieve a therapeutic concentration. This assay determines the fraction of a compound bound to plasma proteins.

Recommended Assay: Rapid Equilibrium Dialysis (RED) This method is considered the gold standard as it minimizes non-specific binding.[24][25]

Step-by-Step Protocol:

-

Device Preparation: Prepare the RED device inserts, which consist of two chambers separated by a semipermeable membrane with an 8,000 Da molecular weight cutoff.

-

Sample Loading: Add plasma (human, rat, etc.) spiked with the test compound to one chamber (the donor chamber). Add buffer to the other chamber (the receiver chamber).

-

Equilibrium Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, only the unbound compound can diffuse across the membrane into the receiver chamber until equilibrium is reached.

-

Sample Collection: After incubation, collect aliquots from both the donor and receiver chambers.

-

Matrix Matching & Analysis: Combine the samples with blank plasma or buffer to ensure the analytical matrix is identical for all samples. Quantify the concentration of the test compound in both chambers using LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber. The percent bound is calculated as (1 - fu) * 100.

Data Presentation: Summary of Early ADME & Safety Profile

| Compound ID | Cytotoxicity CC50 (HepG2, µM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | Human Plasma Protein Binding (%) |

| AZ-001 | > 50 | > 30 | > 25 | > 25 | 85.2 |

| AZ-004 | 15.3 | 8.9 | > 25 | 12.5 | 99.1 |

| AZ-007 | > 50 | > 30 | 2.1 | > 25 | 65.0 |

This table allows for at-a-glance comparison to flag potential liabilities. For example, AZ-004 shows potential hERG and cytotoxicity issues, while AZ-007 shows potent CYP3A4 inhibition.

Section 5: Conclusion and Forward Look

The in vitro pharmacological profiling of novel azetidine compounds is a multi-faceted endeavor that demands both technical rigor and strategic foresight. By employing a phased approach—starting with broad screening and progressively layering in detailed characterization of potency, selectivity, and drug-like properties—research teams can make high-confidence, data-driven decisions. The protocols and rationale outlined in this guide provide a self-validating framework to identify azetidine-based candidates that are not only potent but also possess the favorable safety and ADME characteristics necessary for successful progression into preclinical and clinical development. The continued exploration of this versatile scaffold, guided by robust in vitro profiling, promises to deliver the next generation of innovative therapeutics.

References

- Application Notes and Protocols for High-Throughput Screening of Azetidine Deriv

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Plasma Protein Binding Assay. (n.d.). BioIVT.

- Cytotoxicity Assays. (n.d.).

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.

- Plasma Protein Binding - In Vitro Assay. (n.d.). Charnwood Discovery.

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

- In Vitro ADME Assays and Services. (n.d.).

- Plasma Protein Binding Assay. (n.d.).

- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.

- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.

- Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries. (2025). Benchchem.

- In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in High-Throughput Screening. (2025). Benchchem.

- Unraveling the Biological Landscape of Azetidine Derivatives: A Compar

- Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. (2025). Benchchem.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.

- Biologically active azetidines. (n.d.).

- Antimicrobial potential of various substituted azetidine deriv

- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.

- In Vitro ADME. (n.d.). BioDuro.

- How to Measure the Plasma Protein Binding Ability of Your Drug Candid

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Assay Guidance Manual.

- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.

- Plasma Protein Binding - Technical Notes. (n.d.).

- hERG Assay. (n.d.). Slideshare.

- hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.

- Cell-based hERG Channel Inhibition Assay in High-throughput Form

- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.

- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).

- hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.

- LC-MS/MS based Cytochrome P450 Inhibition Assay. (n.d.). Enamine.

- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (n.d.).

- In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. (2025). Benchchem.

- Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers. (2025). Benchchem.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds. (2025). Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. (n.d.). RSC Publishing.

- Azetidines of pharmacological interest. (2021). PubMed.

- Azetidines. (n.d.). Enamine.

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed.

- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. opentrons.com [opentrons.com]

- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. fda.gov [fda.gov]

- 19. lnhlifesciences.org [lnhlifesciences.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. enamine.net [enamine.net]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 24. bioivt.com [bioivt.com]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethylated Benzophenone Analogues

Abstract

The strategic incorporation of trifluoromethyl groups into the benzophenone scaffold has given rise to a versatile class of molecules with significant applications in chemical biology and drug discovery. This guide provides an in-depth analysis of the dual mechanisms of action of trifluoromethylated benzophenone analogues. Firstly, it explores their role as highly effective photoaffinity labeling probes for the identification and characterization of protein-ligand interactions. Secondly, it delves into their intrinsic biological activities, particularly as inhibitors of key signaling pathways implicated in various diseases. This document offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the underlying principles, experimental methodologies, and structure-activity relationships that define this important class of compounds.

Introduction

The benzophenone moiety, a deceptively simple diaryl ketone, possesses a unique combination of photochemical reactivity and structural rigidity that has made it a cornerstone in medicinal chemistry and chemical biology. When further functionalized with one or more trifluoromethyl (CF₃) groups, the resulting analogues gain enhanced physicochemical and pharmacological properties. The trifluoromethyl group, with its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, can profoundly influence a molecule's interaction with biological targets.

This technical guide will elucidate the two primary mechanistic pathways through which trifluoromethylated benzophenone analogues exert their effects:

-

As Photoreactive Probes: Leveraging the UV-induced reactivity of the benzophenone core to form covalent bonds with interacting proteins, enabling the identification of molecular targets.

-

As Bioactive Agents: Acting as direct modulators of protein function, often through competitive or allosteric inhibition of enzymes such as protein kinases.

By understanding these dual roles, researchers can better design and utilize trifluoromethylated benzophenone analogues for both target discovery and therapeutic intervention.

Part 1: Trifluoromethylated Benzophenones as Photoaffinity Labeling Probes

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. Trifluoromethylated benzophenone analogues are frequently employed as photoaffinity probes due to a combination of favorable properties.

Core Principles of Benzophenone-Based Photoaffinity Labeling

The utility of benzophenones in PAL stems from their photochemical properties. Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes excitation from its singlet ground state to a triplet diradical state. This highly reactive triplet species can then abstract a hydrogen atom from a nearby C-H or N-H bond of an interacting protein, forming a covalent carbon-carbon or carbon-nitrogen bond. This process effectively "tags" the protein that the probe was bound to at the moment of UV activation.

The trifluoromethyl group can contribute to the efficacy of these probes, although it is more commonly associated with enhancing the stability of diazirine-based photoprobes. In the context of benzophenone probes, the CF₃ group's primary role is often to enhance the binding affinity and specificity of the probe for its target protein through favorable interactions within the binding pocket, and to improve its pharmacokinetic properties, such as membrane permeability.

Experimental Workflow for Target Identification using Trifluoromethylated Benzophenone Probes

The general workflow for a PAL experiment is a multi-step process designed to isolate and identify the proteins that are covalently labeled by the photoaffinity probe.

Caption: A generalized experimental workflow for photoaffinity labeling.

Detailed Protocol: Target Identification in Live Mammalian Cells

This protocol provides a framework for using a trifluoromethylated benzophenone probe equipped with a clickable alkyne handle for target identification.

1. Probe Incubation and Competition:

- Seed relevant mammalian cells (e.g., HEK293T) in culture plates.

- For competition experiments, pre-incubate a set of "control" plates with a 25- to 50-fold excess of the non-probe parent compound for 1-2 hours. This helps to distinguish specific from non-specific binding.

- Add the alkyne-functionalized trifluoromethylated benzophenone probe to all plates to a final concentration of 1-10 µM.

- Incubate for 1-4 hours at 37°C to allow the probe to bind to its target(s).

2. UV Cross-linking:

- Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any unbound probe.

- Place the culture plates on an ice bath to minimize cellular stress.

- Irradiate the cells with UV light (λmax = 350-360 nm) for 10-30 minutes.

3. Cell Lysis and Protein Quantification:

- Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

- Quantify the protein concentration in the lysates using a standard protein assay (e.g., BCA assay).

4. Click Chemistry:

- To the cell lysates, add the click chemistry reagents: an azide-biotin tag, copper(II) sulfate (CuSO₄), a reducing agent like sodium ascorbate, and a copper-chelating ligand such as TBTA.

- Incubate the reaction to covalently attach the biotin tag to the probe-crosslinked proteins.

5. Affinity Purification:

- Add streptavidin-conjugated agarose or magnetic beads to the lysates and incubate to capture the biotinylated protein-probe complexes.

- Wash the beads extensively to remove non-specifically bound proteins.

- Elute the captured proteins from the beads.

6. Protein Analysis:

- Separate the eluted proteins by SDS-PAGE.

- Visualize the proteins using a total protein stain (e.g., Coomassie) or by Western blotting if an antibody to a suspected target is available.

- Excise the protein bands of interest from the gel.

7. Mass Spectrometry for Protein Identification:

- Perform in-gel digestion of the excised protein bands using an enzyme like trypsin.

- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Use a protein database search engine (e.g., Mascot) to identify the proteins from the peptide fragmentation data. Proteins that are significantly enriched in the probe-treated samples compared to the competition controls are considered high-confidence targets.

Part 2: Intrinsic Biological Activity of Trifluoromethylated Benzophenone Analogues

Beyond their utility as chemical probes, the trifluoromethylated benzophenone scaffold can itself be a pharmacophore, with analogues designed to exhibit direct, potent, and selective biological activity. The benzophenone core provides a rigid framework for the orientation of substituents, while the trifluoromethyl group enhances drug-like properties.

Mechanism of Action as Enzyme Inhibitors

A significant area of investigation for benzophenone derivatives is their activity as protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Case Study: Benzophenones as p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, making it an attractive target for anti-inflammatory drugs. Several studies have explored benzophenones as p38α inhibitors. The proposed mechanism of action involves the benzophenone scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Molecular modeling suggests that the carbonyl group of the benzophenone can form a crucial hydrogen bond with the backbone NH of Met-109 in the hinge region of the p38α active site. This interaction anchors the molecule, allowing the flanking aryl rings to occupy adjacent hydrophobic pockets, a common feature of Type I kinase inhibitors.

Caption: Inhibition of p38α MAP kinase by a trifluoromethylated benzophenone analogue.

Structure-Activity Relationship (SAR)

For benzophenone-based p38α inhibitors, SAR studies have revealed several key features:

-

Carbonyl Group: Essential for the hydrogen bond with Met-109.

-

Aryl Ring Substituents: The nature and position of substituents on the phenyl rings are critical for potency and selectivity. For instance, incorporating a 1,1-dimethylpropynylamine group can lead to nanomolar IC₅₀ values.

-

Trifluoromethyl Group: While not present in all reported p38α inhibitors of this class, the inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to enhance potency and metabolic stability. It can improve hydrophobic interactions within the ATP-binding pocket and block potential sites of metabolic oxidation.

Quantitative Data for Selected Benzophenone-based Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Key Structural Features | Reference |

| Benzophenone | p38α | 14 | 1,1-dimethylpropynylamine substitution | |

| Aminobenzophenone | p38α | 10 | 4-[(2-aminophenyl)amino]-2-chlorophenyl | |

| Halogenated Benzophenone | MEK | ~7,200 | Dichloro- and hydroxyl-substituted |

Mechanism of Action as Allosteric Modulators

In addition to direct competitive inhibition, trifluoromethylated analogues can also function as allosteric modulators. An allosteric modulator binds to a site on the protein that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

The trifluoromethyl group has been successfully employed as a bioisosteric replacement for other functional groups in the design of allosteric modulators. For example, in the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, replacing an aliphatic nitro group with a trifluoromethyl group resulted in compounds with greater potency and improved metabolic stability. This highlights the potential for designing trifluoromethylated benzophenone analogues that target allosteric sites on enzymes or receptors.

Conclusion